(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide
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Description
(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds similar to (E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide have shown promising results in anticancer research. For instance, a series of 2-anilinonicotinyl-linked acrylamide conjugates demonstrated cytotoxic activity against various human cancer cell lines. Specific compounds exhibited potent cytotoxicity, especially against the A549 human lung adenocarcinoma epithelial cell line. These compounds caused cell-cycle effects, leading to apoptotic cell death, and interacted efficiently with the active site of tubulin, indicating potential as tubulin polymerization inhibitors (Kamal et al., 2014).
Antimicrobial Activity
Compounds containing thiazolo and pyridine moieties, like the one , have shown antimicrobial properties. Specific thiazolo[3,2]pyridines containing the pyrazolyl moiety were synthesized and demonstrated antimicrobial activities. The structures of these compounds were established, and they were screened for effectiveness against various microbes (El-Emary et al., 2005).
Cytotoxicity and Antiparkinsonian Activities
Various derivatives of similar compounds have been explored for their cytotoxicity and potential antiparkinsonian activities. A study focused on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives derived from a specific pyridine compound demonstrated that many of these derivatives possess notable analgesic and antiparkinsonian activities, comparable to recognized drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008).
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-18-7-3-2-5-15(18)8-9-19(26)23-16-10-13-25(14-11-16)21-24-17-6-4-12-22-20(17)28-21/h2-9,12,16H,10-11,13-14H2,1H3,(H,23,26)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHXDMYVCHZTCN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.